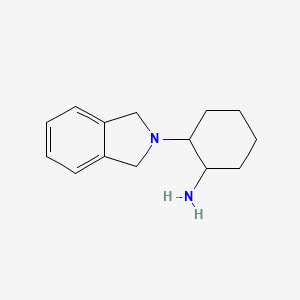

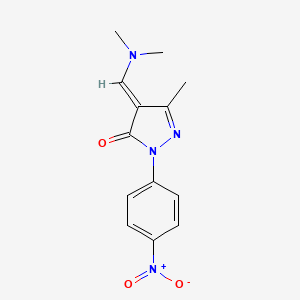

(1R,2R)-2-(Isoindolin-2-yl)cyclohexanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R,2R)-2-(Isoindolin-2-yl)cyclohexanamine est un composé d’amine chiral qui présente un cycle cyclohexane substitué par un groupe isoindoline. Ce composé est intéressant dans divers domaines de la chimie et de la pharmacologie en raison de ses propriétés structurales uniques et de ses activités biologiques potentielles.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de la (1R,2R)-2-(Isoindolin-2-yl)cyclohexanamine implique généralement les étapes suivantes :

Matières premières : La synthèse commence par la cyclohexanone et l’isoindoline disponibles dans le commerce.

Amination réductrice : La cyclohexanone subit une amination réductrice avec l’isoindoline en présence d’un agent réducteur tel que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Résolution chirale : Le mélange racémique résultant est soumis à des techniques de résolution chirale, telles que la chromatographie ou la cristallisation, pour isoler l’énantiomère (1R,2R).

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation de la voie synthétique ci-dessus pour maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à flux continu et de principes de chimie verte.

Analyse Des Réactions Chimiques

Types de réactions

(1R,2R)-2-(Isoindolin-2-yl)cyclohexanamine peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe amine peut être oxydé pour former les imines ou les nitriles correspondants.

Réduction : Le composé peut être réduit davantage pour former des amines secondaires ou tertiaires.

Substitution : Le groupe amine peut participer à des réactions de substitution nucléophile avec des électrophiles.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium, le trioxyde de chrome et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium, l’hydrure de lithium et d’aluminium et l’hydrogénation catalytique sont couramment utilisés.

Substitution : Des réactifs tels que les halogénures d’alkyle, les chlorures d’acyle et les chlorures de sulfonyle sont utilisés dans les réactions de substitution.

Produits majeurs

Oxydation : Imines, nitriles.

Réduction : Amines secondaires, amines tertiaires.

Substitution : Dérivés alkylés, acylés ou sulfonylés.

Applications de la recherche scientifique

Chimie : Utilisé comme bloc de construction chiral dans la synthèse asymétrique.

Biologie : Enquête sur son potentiel en tant que ligand dans les études de récepteurs.

Médecine : Exploré pour ses propriétés pharmacologiques, y compris son potentiel en tant qu’agent thérapeutique.

Industrie : Utilisé dans la synthèse de molécules organiques complexes et de matériaux.

Applications De Recherche Scientifique

Chemistry: Used as a chiral building block in asymmetric synthesis.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its pharmacological properties, including potential as a therapeutic agent.

Industry: Utilized in the synthesis of complex organic molecules and materials.

Mécanisme D'action

Le mécanisme d’action de la (1R,2R)-2-(Isoindolin-2-yl)cyclohexanamine dépendrait de sa cible biologique spécifique. Généralement, il peut interagir avec les enzymes, les récepteurs ou d’autres protéines, modulant leur activité par le biais d’interactions de liaison. Les voies moléculaires exactes impliquées nécessiteraient des études biochimiques détaillées.

Comparaison Avec Des Composés Similaires

Composés similaires

(1S,2S)-2-(Isoindolin-2-yl)cyclohexanamine : L’énantiomère du composé, avec des activités biologiques potentiellement différentes.

Cyclohexylamine : Une amine plus simple avec un cycle cyclohexane, sans le groupe isoindoline.

Dérivés de l’isoindoline : Composés ayant la structure isoindoline mais des substituants différents.

Unicité

(1R,2R)-2-(Isoindolin-2-yl)cyclohexanamine est unique en raison de sa configuration chirale spécifique et de la présence à la fois de cycles cyclohexane et isoindoline, ce qui peut conférer des propriétés chimiques et biologiques distinctes par rapport à ses analogues.

Propriétés

IUPAC Name |

2-(1,3-dihydroisoindol-2-yl)cyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c15-13-7-3-4-8-14(13)16-9-11-5-1-2-6-12(11)10-16/h1-2,5-6,13-14H,3-4,7-10,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGOXXJPGYALOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)N2CC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12316670.png)

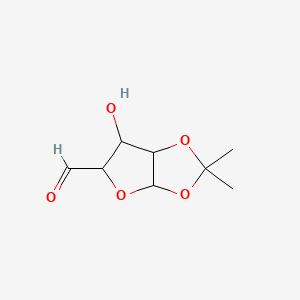

![8-hydroxy-5,7,7-trimethyl-4,8-dihydro-3H-cyclopenta[g]isochromene-1,6-dione](/img/structure/B12316692.png)

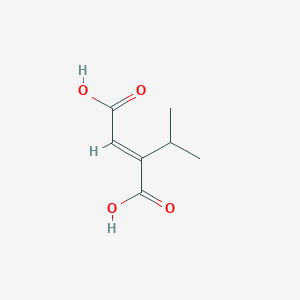

![2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B12316702.png)

![(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12316715.png)

![2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride](/img/structure/B12316723.png)

![Methyl 5-[2-(furan-3-yl)ethyl]-4-hydroxy-5,6-dimethyl-1,4,4a,6,7,8-hexahydrocyclopropa[j]naphthalene-1a-carboxylate](/img/structure/B12316737.png)

![N-[5,6-dihydroxy-1-oxo-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]acetamide](/img/structure/B12316740.png)

![(1S)-1alpha-(beta-D-Glucopyranosyloxy)-1,4aalpha,5,6,7,7aalpha-hexahydro-7alpha-(hydroxymethyl)cyclopenta[c]pyran-4alpha-carboxylic acid methyl ester](/img/structure/B12316743.png)